molecular formula C17H9ClF3NO3 B14952636 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B14952636
M. Wt: 367.7 g/mol
InChI Key: JHKJOWNSVNZKHG-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic carboxamide derivative featuring a chromene (benzopyran) backbone substituted with a 2-oxo group and a carboxamide-linked 2-chloro-5-(trifluoromethyl)phenyl moiety. This compound belongs to a class of coumarin derivatives, which are widely studied for their pharmacological and agrochemical properties.

Similar methods may apply to the target compound.

Properties

Molecular Formula

C17H9ClF3NO3

Molecular Weight

367.7 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H9ClF3NO3/c18-12-6-5-10(17(19,20)21)8-13(12)22-15(23)11-7-9-3-1-2-4-14(9)25-16(11)24/h1-8H,(H,22,23)

InChI Key

JHKJOWNSVNZKHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves Friedel-Crafts acylation followed by a Clemmensen reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Structural Differences Key Properties/Applications Evidence Source
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide Chloro and trifluoromethyl substituents on phenyl ring Antimicrobial activity (potential)
6-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide Bromo (-Br) substitution at chromene C6 Enhanced electronic effects; antimicrobial applications
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Methoxyphenethyl group instead of chloro-trifluoromethylphenyl Improved solubility; unexplored pharmacological potential
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide Sulfamoyl (-SO₂NH₂) group on phenyl ring Potential diuretic or antidiabetic activity due to sulfonamide moiety
5-Oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide Pyridine ring fused to chromene backbone Broader pharmacological targets (e.g., kinase inhibition)
PP199 (N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,4-dinitro-6-(trifluoromethyl)benzenamine) Dinitro and additional trifluoromethyl groups Pesticidal use (colloidal suspension formulation)

Substituent Effects on Binding Affinity

highlights the impact of substituents on binding affinity in related compounds. For example:

  • Chloro vs. Methylthio Groups : Replacing methylthio (-SMe) with chloro (-Cl) in the phenyl group (as in compound 36 vs. 49) reduces affinity for the PCP binding site, suggesting chloro is less favorable in certain contexts .
  • Trifluoromethyl Positioning : Substituting trifluoromethyl at the 3-position of the phenyl ring (vs. 5-position) enhances binding in some series, but this effect varies with the parent scaffold .

Key Research Findings

Substituent Tolerance: The trifluoromethyl group is generally well-tolerated in carboxamide derivatives, but its position critically affects activity. For instance, 6-bromo substitution on chromene improves antimicrobial potency compared to the non-brominated parent compound .

Hydrogen Bonding : The carboxamide group facilitates hydrogen bonding, a key interaction for molecular recognition. This is evident in the crystallographic studies of related compounds, where hydrogen bonding patterns dictate aggregation and stability .

Synthetic Flexibility : Modular synthesis routes (e.g., condensation, azo-coupling) allow for rapid generation of analogs, enabling structure-activity relationship (SAR) studies .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide, a chromene derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₃ClF₃N₁O₃
  • Molecular Weight : Approximately 396.75 g/mol

The presence of the chloro and trifluoromethyl groups enhances the compound's lipophilicity and reactivity, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of various enzymes and receptors, influencing pathways involved in disease processes.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In studies, it demonstrated significant inhibition with an IC50 value in the low micromolar range .
  • Neuroprotective Effects : Research indicates that derivatives of this compound can protect neuronal cells from oxidative stress, potentially through the inhibition of β-amyloid aggregation, a hallmark of Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR studies have identified key modifications that enhance biological activity:

  • Chloro Substitution : The introduction of a chlorine atom at specific positions on the phenyl ring has been shown to improve AChE inhibitory activity.
  • Trifluoromethyl Group : The trifluoromethyl group increases the lipophilicity and binding affinity of the compound to biological targets, enhancing its efficacy .

Case Studies

  • Neuroprotective Activity : In a study evaluating various coumarin derivatives, this compound exhibited neuroprotective properties against hydrogen peroxide-induced cell death in PC12 cells, suggesting its potential for treating neurodegenerative conditions .
  • Antimicrobial Activity : This compound has also been investigated for antimicrobial properties. Its derivatives displayed significant activity against various fungal strains, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 ValueReference
This compoundAChE Inhibition0.09 μM
6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamideNeuroprotection-
3-(4′-(dimethylamino)phenyl)-7-(2-(piperidin-1-yl)ethoxy)coumarinAChE Inhibition0.27 μM

Q & A

Q. What are the optimal synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of structurally analogous coumarin-carboxamide derivatives (e.g., 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide) involves coupling chromene-3-carboxylic acid derivatives with substituted amines under basic conditions. For example, potassium carbonate in dry DMF is used for deprotonation, followed by purification via flash column chromatography and recrystallization (acetone is effective for crystallinity) . For the target compound, substituting the amine component with 2-chloro-5-(trifluoromethyl)aniline and optimizing stoichiometry (1:1.2 molar ratio of acid to amine) may enhance yield. Monitoring reaction progress via TLC (ethyl acetate/hexane, 3:7) and adjusting temperature (80–100°C) can mitigate side reactions like hydrolysis of the trifluoromethyl group.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is essential for confirming molecular geometry, particularly the orientation of the trifluoromethyl and chloro substituents. Data collection at 296 K with a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refinement using SHELXL-2018/3 can achieve R-factors < 0.05 . Complementary techniques include:
  • FT-IR : Identify carbonyl stretches (C=O, ~1700 cm⁻¹) and amide N–H bending (~1550 cm⁻¹).
  • NMR : ¹⁹F NMR detects CF3 environments (δ −60 to −65 ppm), while ¹H NMR resolves coupling between chromene protons and the aromatic chloro-substituted ring.

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, CF₃) impact the compound’s reactivity in nucleophilic aromatic substitution (NAS) or biological target binding?

  • Methodological Answer : The trifluoromethyl group enhances electrophilicity at the para-position of the phenyl ring, making it susceptible to NAS. Computational modeling (DFT at B3LYP/6-31G* level) can predict charge distribution and reactive sites. For biological studies, molecular docking (AutoDock Vina) against enzymes like kinases or cytochrome P450 may reveal binding affinities. Comparative studies with non-halogenated analogs (e.g., replacing CF₃ with CH₃) can isolate electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for coumarin-carboxamide derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from assay variability (e.g., broth microdilution vs. agar diffusion) or impurity profiles. Implement orthogonal validation:
  • HPLC-MS : Confirm purity (>95%) and rule out degradation products.
  • Dose-response curves : Use 8-point dilutions to improve IC₅₀ accuracy.
  • Structural analogs : Compare with derivatives like N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide to identify substituent-specific trends .

Experimental Design & Data Analysis

Q. How to design a robust structure-activity relationship (SAR) study for this compound in anticancer research?

  • Methodological Answer :
  • Core modifications : Synthesize derivatives with varying substituents on the phenyl ring (e.g., NO₂, OCH₃) and chromene backbone (e.g., 7- or 8-substituted).
  • Biological assays : Test against NCI-60 cell lines, using cisplatin as a positive control. Include apoptosis markers (Annexin V/PI) and mitochondrial membrane potential assays.
  • Data normalization : Express activity as % inhibition relative to vehicle controls, and apply multivariate analysis (PCA) to correlate substituent properties (Hammett σ, LogP) with activity .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use QSAR models in Schrödinger’s QikProp or SwissADME to estimate:
  • Lipophilicity (LogP: ~3.5 due to CF₃ and Cl).
  • Metabolic stability : Cytochrome P450 interactions (CYP3A4/2D6 inhibition potential).
  • Permeability : Madin-Darby Canine Kidney (MDCK) cell monolayer predictions. Validate with in vitro Caco-2 assays .

Contradiction & Reproducibility

Q. Why might crystallinity data conflict between research groups, and how can this be standardized?

  • Methodological Answer : Polymorphism and solvent retention (e.g., acetone vs. ethanol) alter crystal packing. Standardize protocols:
  • Recrystallization solvent : Use acetone for high-purity crystals.
  • Slow evaporation : Maintain 4°C for 72 hours to favor single-crystal growth.
  • CCDC deposition : Compare with entries in the Cambridge Structural Database (e.g., analogs like 5-fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)indole-2-carboxamide) .

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